molecular formula C7H6BrNS B1334085 3-Bromothiobenzamide CAS No. 2227-62-5

3-Bromothiobenzamide

Cat. No. B1334085
CAS RN: 2227-62-5
M. Wt: 216.1 g/mol
InChI Key: YCFFEUUASMKLDX-UHFFFAOYSA-N
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Description

3-Bromothiobenzamide is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The research on this compound has led to the identification of different polymorphs and insights into its molecular structure and reactivity.

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of significant interest due to their utility in various chemical reactions and as intermediates in organic synthesis. For instance, the electrochemical oxidation of bromide in the presence of 1,3-indandione has been explored, indicating the participation of 1,3-indandione in the bromination reaction. This method has been applied to the synthesis of bromo derivatives of 1,3-indandione, which were obtained in good yield and purity . Additionally, the direct synthesis of 3-bromotetronamides through the reaction of 3,4-dibromofuran-2(5H)-one with primary and secondary amines has been reported, with aromatic amines

Scientific Research Applications

Application

3-Bromothiobenzamide is used in proteomics research . Proteomics is a branch of biochemistry that involves the study of proteins, particularly their structures and functions.

Results or Outcomes

Antioxidant and Antibacterial Activities

Application

3-Bromothiobenzamide can be used in the synthesis of new benzamide compounds, which have been found to exhibit antioxidant and antibacterial activities .

Method of Application

The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Biomedical Polymers

Application

3-Bromothiobenzamide can be used in the synthesis of biomedical polymers . These polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Method of Application

Reproducibility and Research Integrity

Application

3-Bromothiobenzamide, like other chemicals, plays a role in the reproducibility and research integrity in scientific studies . Reproducibility and research integrity are essential tenets of every scientific study and discovery. They serve as proof that an established and documented work can be verified, repeated, and reproduced .

Method of Application

Electron Microscopy

Application

3-Bromothiobenzamide can be used in electron microscopy . Electron microscopy is a technique that uses a beam of accelerated electrons to create an image of the specimen. It is capable of much higher magnifications and has a greater resolving power than a light microscope, allowing it to see much smaller objects in finer detail.

Safety And Hazards

3-Bromothiobenzamide is harmful by inhalation, in contact with skin, and if swallowed . It’s advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-bromobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFFEUUASMKLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176814
Record name Benzenecarbothioamide, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiobenzamide

CAS RN

2227-62-5
Record name Benzenecarbothioamide, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromothiobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Bashkirava, PC Andrews, PC Junk… - Chemistry–An Asian …, 2007 - Wiley Online Library
Three conformational polymorphs of N‐(4′‐methoxyphenyl)‐3‐bromothiobenzamide, yellow α, orange β, and yellow γ, have been identified by single‐crystal X‐ray diffraction. The …
Number of citations: 13 onlinelibrary.wiley.com
AD Shutalev, EA Kishko, SG Alekseeva - Chemistry of Heterocyclic …, 1997 - Springer
… The reaction of 3-bromothiobenzamide IIb with formaldehyde and p-toluenesulfmic acid in water at 80"C for 5.5 h also leads to 3,5-di(3-bromophenyl)-l,2,4-thiadiazole (IIIb) rather .than …
Number of citations: 8 link.springer.com
M Nagl, C Panuschka, A Barta, W Schmid - Synthesis, 2008 - thieme-connect.com
A method for the thiolysis of nitriles by applying Lawesson’s reagent and facilitated by the addition of boron trifluoride-diethyl ether complex is reported. The method opens an easy …
Number of citations: 17 www.thieme-connect.com
M Říhová, V Pacáková, K Štulík, K Waisser - Journal of Chromatography A, 1986 - Elsevier
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 5 www.sciencedirect.com
K WAISSER - Journal of Chromatography, 1986 - academia.edu
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 0 www.academia.edu
NE Alom - 2020 - search.proquest.com
N, S-and N, O-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and bioactive natural products. These types of compounds exhibit a broad …
Number of citations: 2 search.proquest.com
AJ Cruz-Cabeza, J Bernstein - Chemical reviews, 2014 - ACS Publications
The century following the determination of the first crystal structure by the Braggs 1 has yielded encyclopedic precise information on molecular geometry. The interatomic distances for …
Number of citations: 653 pubs.acs.org
A Nangia - Accounts of chemical research, 2008 - ACS Publications
Polymorphs are different crystalline modifications of the same chemical substance. When different conformers of the same molecule occur in different crystal forms, the phenomenon is …
Number of citations: 543 pubs.acs.org
AT Ng, C Lai, M Dabros, Q Gao - Journal of Pharmaceutical Sciences, 2014 - Elsevier
Five solvent-free polymorphs of a pharmaceutical compound were discovered during polymorph screening. Out of the five polymorphs, only one has strong intermolecular N–H···N …
Number of citations: 7 www.sciencedirect.com

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